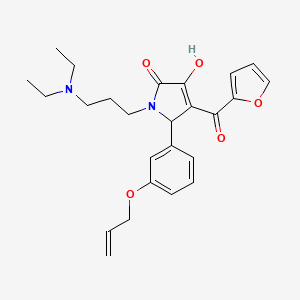

![molecular formula C21H24N4O B2473442 N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide CAS No. 1241065-64-4](/img/structure/B2473442.png)

N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide, also known as CCPA, is a synthetic compound that has gained attention due to its potential therapeutic applications. CCPA is a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that mediates various physiological processes in the body.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The creation of novel heterocyclic compounds through the use of N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide as a precursor or intermediary facilitates the development of new materials with potential applications in drug development and material science. The ability to manipulate the compound's structure allows for the synthesis of diverse heterocyclic systems, which are essential components in many biologically active molecules (Gouda et al., 2015).

Antimicrobial and Antitumor Activities

Research has also focused on the modification of N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide to produce compounds with antimicrobial and antitumor properties. By incorporating various functional groups and creating novel derivatives, scientists aim to enhance the biological activities of these compounds, making them valuable for therapeutic applications. The exploration of such derivatives emphasizes the compound's potential in contributing to the development of new medications (Darwish et al., 2014).

Chemoselective Acetylation

In the realm of synthetic organic chemistry, the chemoselective acetylation of aminophenols using derivatives of N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide showcases the compound's utility in facilitating specific reactions that lead to the synthesis of key intermediates for antimalarial drugs and other therapeutic agents. This application underscores the compound's significance in streamlining the synthesis of complex molecules with high precision and efficiency (Magadum & Yadav, 2018).

Tyrosinase Inhibition for Melanogenesis Control

Further research into the modification of N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide has led to the discovery of derivatives with potent tyrosinase inhibitory activity. These findings are significant for the development of treatments for skin pigmentation disorders, demonstrating the compound's potential in dermatological applications. By inhibiting tyrosinase, these derivatives can effectively reduce melanogenesis, offering a targeted approach to treating hyperpigmentation (Butt et al., 2019).

Propiedades

IUPAC Name |

N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-25(17-9-3-2-4-10-17)19-12-6-5-11-18(19)23-15-20(26)24-21(16-22)13-7-8-14-21/h2-6,9-12,23H,7-8,13-15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUFMLLWEGLRFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC=CC=C2NCC(=O)NC3(CCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3-chloro-4-fluorobenzenesulfonamido)propanoate](/img/structure/B2473363.png)

![3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2473369.png)

![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopropylacetamide](/img/structure/B2473375.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2473377.png)

![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2473378.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide](/img/structure/B2473379.png)

![5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2473380.png)